molecular formula C7H8FN B13025357 3-Ethyl-5-fluoropyridine

3-Ethyl-5-fluoropyridine

Cat. No.: B13025357
M. Wt: 125.14 g/mol
InChI Key: YFXXQHQFNSBDAR-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-ethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The reaction conditions often require elevated temperatures and the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process.

Industrial Production Methods: Industrial production of 3-ethyl-5-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and readily available starting materials is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted pyridines.

    Oxidation Reactions: Aldehydes, carboxylic acids.

    Reduction Reactions: Piperidine derivatives.

    Coupling Reactions: Biaryl derivatives.

Mechanism of Action

The mechanism of action of 3-ethyl-5-fluoropyridine is largely dependent on its chemical structure and the presence of the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, fluorinated pyridines can modulate the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5-fluoropyridine is unique due to the combined presence of both the ethyl group and the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals .

Properties

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

3-ethyl-5-fluoropyridine

InChI

InChI=1S/C7H8FN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3

InChI Key

YFXXQHQFNSBDAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)F

Origin of Product

United States

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